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Compound of Interest

Compound Name: 4-Methylpentanoate

Cat. No.: B1230305

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for the validation of the
4-methylpentanoate structure, primarily focusing on its methyl ester derivative. It offers a
comparative analysis with structurally similar esters, ethyl 4-methylpentanoate and methyl
pentanoate, to highlight the key differentiating features in their spectroscopic signatures.
Detailed experimental protocols and logical workflow diagrams are included to support
researchers in their analytical endeavors.

Spectroscopic Data Comparison

The structural elucidation of an organic molecule like methyl 4-methylpentanoate relies on the
synergistic interpretation of data from various spectroscopic techniques. Below is a summary of
the expected data from *H NMR, 3C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry
(MS), comparing it with ethyl 4-methylpentanoate and the isomeric methyl pentanoate.

'H NMR Spectroscopy Data

1H Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the chemical
environment of hydrogen atoms in a molecule.
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Compound

Chemical Shift () ppm, Multiplicity,
Coupling Constant (J) Hz, Integration,
Assignment

Methyl 4-methylpentanoate

3.67 (s, 3H, -OCHs), 2.28 (t, J=7.5 Hz, 2H, -
CH2-C=0), 1.63 (m, 1H, -CH(CHs)z2), 1.50 (q,
J=7.5 Hz, 2H, -CH2-CH(CHs)z), 0.90 (d, J=6.6
Hz, 6H, -CH(CHs)2)

Ethyl 4-methylpentanoate

4.12 (q, J=7.1 Hz, 2H, -O-CH2-CHs), 2.26 (t,
J=7.6 Hz, 2H, -CH2-C=0), 1.62 (m, 1H, -
CH(CH3)2), 1.48 (g, J=7.6 Hz, 2H, -CHa-
CH(CHs)2), 1.25 (t, J=7.1 Hz, 3H, -O-CH2-CHs),
0.90 (d, J=6.6 Hz, 6H, -CH(CH3)2)

Methyl Pentanoate

3.66 (s, 3H, -OCH3), 2.30 (t, J=7.5 Hz, 2H, -
CH2-C=0), 1.62 (sextet, J=7.5 Hz, 2H, -CHa-
CH2-C=0), 1.36 (sextet, J=7.5 Hz, 2H, -CHa-
CHs), 0.92 (t, J=7.4 Hz, 3H, -CHs)

13C NMR Spectroscopy Data

13C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Compound

Chemical Shift (6) ppm, Assignment

Methyl 4-methylpentanoate

174.4 (C=0), 51.4 (-OCHs), 33.9 (-CH2-C=0),
33.4 (-CH2-CH(CH?3)2), 27.8 (-CH(CH3)z2), 22.3 (-
CH(CH3)2)

Ethyl 4-methylpentanoate

173.8 (C=0), 60.1 (-O-CHz2-), 34.2 (-CH2-C=0),
33.6 (-CH2-CH(CHs3)2), 27.8 (-CH(CHs3)2), 22.4 (-
CH(CHs)z2), 14.2 (-O-CH2-CH3)

Methyl Pentanoate

174.3 (C=0), 51.4 (-OCHs), 33.9 (-CH2-C=0),
26.9 (-CH2-CH2-C=0), 22.2 (-CH2-CHs3), 13.6 (-
CHs)
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Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule.

Key Absorption Bands (cm~*) and

Compound .
Assignment

2957 (C-H stretch, alkyl), 1742 (C=0 stretch,

Methyl 4-methylpentanoate
ester), 1171 (C-O stretch, ester)

2958 (C-H stretch, alkyl), 1738 (C=0 stretch,

Ethyl 4-methylpentanoate
ester), 1178 (C-O stretch, ester)

2958 (C-H stretch, alkyl), 1742 (C=0 stretch,

Methyl Pentanoate
ester), 1172 (C-O stretch, ester)

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, which helps in determining the molecular weight and elemental composition.

Molecular lon (M*) m/z, Key Fragment

Compound

lons miz
Methyl 4-methylpentanoate 130, 115, 87, 74, 57, 43
Ethyl 4-methylpentanoate 144,101, 88, 73, 43[1]
Methyl Pentanoate 116, 85, 74, 57, 43

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

'H and **C NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a
deuterated solvent (e.g., CDCIs) in a standard 5 mm NMR tube. Add a small amount of
tetramethylsilane (TMS) as an internal standard (0 ppm).
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 Instrument Parameters (*H NMR):
o Spectrometer: 400 MHz or higher
o Pulse Sequence: Standard single-pulse sequence
o Acquisition Time: 2-4 seconds
o Relaxation Delay: 1-5 seconds
o Number of Scans: 8-16
o Spectral Width: 10-15 ppm
e Instrument Parameters (33C NMR):
o Spectrometer: 100 MHz or higher
o Pulse Sequence: Proton-decoupled single-pulse sequence
o Acquisition Time: 1-2 seconds
o Relaxation Delay: 2-10 seconds
o Number of Scans: 128-1024 (or more, depending on sample concentration)
o Spectral Width: 0-220 ppm

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the TMS
signal. For *H NMR, integrate the signals to determine the relative number of protons.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
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o Solution: Dissolve the sample in a suitable solvent (e.g., CCls, CHCI3) that has minimal
absorption in the region of interest and place it in a liquid cell.

e Instrument Parameters (FT-IR):
o Scan Range: 4000-400 cm~?
o Resolution: 4 cm™
o Number of Scans: 16-32

o Data Acquisition: Record the spectrum and identify the characteristic absorption bands.

Mass Spectrometry (Electron lonization - El)

o Sample Introduction: Introduce a small amount of the volatile sample into the mass
spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe.

e Instrument Parameters (EI-MS):
o lonization Energy: 70 eV
o Mass Range: m/z 30-200 (or as appropriate for the compound)
o Scan Speed: 1-2 scans/second

o Data Analysis: Identify the molecular ion peak (M*) and analyze the fragmentation pattern to
deduce the structure of the fragments.

Visualization of Analytical Workflows

The following diagrams illustrate the logical processes involved in spectroscopic validation.
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Caption: Logical workflow for spectroscopic validation.
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Caption: Fragmentation of Methyl 4-methylpentanoate in MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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